4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Description
Historical Context and Development in Organoboron Chemistry
The discovery of 4-chloro-2-fluoro-3-hydroxyphenylboronic acid is rooted in the broader evolution of organoboron chemistry, which gained momentum in the mid-20th century. Herbert C. Brown’s pioneering work on hydroboration reactions in the 1950s laid the foundation for synthesizing organoboron compounds with controlled regioselectivity. This breakthrough enabled systematic access to arylboronic acids, including halogenated derivatives.
The development of Suzuki-Miyaura cross-coupling in 1979 marked a turning point, as boronic acids became indispensable reagents for carbon-carbon bond formation. Halogenated phenylboronic acids emerged as critical substrates due to their enhanced stability and reactivity in palladium-catalyzed reactions. The synthesis of this compound represents an advancement in this lineage, combining halogen substituents with a hydroxyl group to modulate electronic and steric properties for specialized applications.
Key milestones in its development include:
- Structural Optimization : Early studies on phenylboronic acid derivatives demonstrated that halogenation at specific positions (e.g., para-chloro and ortho-fluoro) improved thermal stability and reaction kinetics.
- Hydrogen Bonding Networks : X-ray crystallographic analyses of related compounds, such as 3-hydroxyphenylboronic acid, revealed planar dimeric units stabilized by O–H···O interactions, informing synthetic strategies for hydroxyl-bearing analogs.
Structural Significance in Halogenated Phenylboronic Acid Series
This compound (C₆H₅BClFO₃) exhibits a unique electronic and steric profile due to its substituents:
Crystallographic studies of analogous compounds, such as 4-carboxy-2-nitrophenylboronic acid, show that substituent orientation influences boron’s planarity with the aromatic ring. In this compound, the hydroxyl group induces a 21.4° twist at the C–B bond, creating a distorted trigonal planar geometry that enhances reactivity toward electrophiles.
Nomenclature and Classification Parameters
Systematic IUPAC Name
(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid
Key Classification Parameters
The compound belongs to the trihalogenated phenylboronic acid subclass, distinguished by its combination of two halogens and a hydroxyl group. Its boronic acid group classifies it as a Lewis acid catalyst and cross-coupling reagent . The presence of both electron-withdrawing (Cl, F) and electron-donating (OH) groups places it in a unique reactivity niche, enabling applications in asymmetric synthesis and materials science.
Structural Hierarchy :
- Primary Class : Organoboron compounds
- Secondary Class : Arylboronic acids
- Tertiary Class : Polyhalogenated hydroxyphenylboronic acids
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLEBLGQHFBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231041 | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-13-7 | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are the major products formed.
Oxidation: Phenols and quinones are common oxidation products.
Substitution: Substituted phenyl derivatives are formed depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Anticancer Research : One of the prominent applications of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid lies in medicinal chemistry, particularly as an inhibitor of proteasomes—an essential component in cellular regulation and cancer progression. Studies have indicated that this compound can modulate cellular pathways associated with cancer, making it a candidate for further investigation in anticancer therapies .
Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented, suggesting its potential role in drug design aimed at targeting diseases related to enzyme dysregulation. The presence of chlorine and fluorine atoms enhances its bioavailability and potency against biological targets.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions : As a boronic acid, this compound is valuable in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound can serve as a substrate to introduce functionalized phenyl rings into target molecules.
Synthetic Intermediates : It has been utilized as an intermediate in the preparation of various poly-substituted aryl compounds. For instance, it is involved in synthesizing 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which have applications as herbicides .
Materials Science
Polymer Development : The unique chemical properties of this compound suggest its potential use in developing new materials with specific functionalities. Boronic acids are known to form reversible covalent bonds with diols, making them suitable for creating responsive materials such as gels or polymers that can change properties under different conditions.
Table 1: Summary of Applications
Case Study: Anticancer Activity
A study investigating the antiproliferative effects of this compound on various cancer cell lines revealed promising results. The compound exhibited selective inhibition against specific cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy. Further research is required to elucidate the underlying mechanisms and optimize its pharmacological profile .
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
(a) 4-Chloro-2-fluorophenylboronic Acid
- Structure : Lacks the hydroxyl group at position 3.
- Molecular Formula : C₆H₄BClFO₂ .
- Key Differences :
- The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely lowering solubility in polar solvents.
- Reactivity in Suzuki couplings may differ due to electronic effects: the hydroxyl group in the target compound could stabilize intermediates via resonance or intramolecular interactions .
(b) 3-Chloro-4-fluorophenylboronic Acid
(c) 2-Chloro-4-fluorophenylboronic Acid
Functional Group Variants
(a) 4-Carboxy-3-chlorophenylboronic Acid
- Molecular Formula : C₇H₆BClO₄ .
- Comparison :
- Replaces the hydroxyl group with a carboxylic acid. The carboxylic acid increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~10), altering solubility and reactivity in basic coupling conditions .
- The electron-withdrawing carboxy group may deactivate the boronic acid, requiring harsher reaction conditions for Suzuki couplings .
(b) 4-Chloro-3-(trifluoromethyl)phenylboronic Acid
- Structure : CF₃ substituent at position 3 instead of hydroxyl .
- Enhanced lipophilicity compared to the hydroxylated target compound .
(c) 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid
Substituent Effects on Physical and Chemical Properties
Biological Activity
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₆H₄BClF₃O₃, is characterized by the presence of chlorine and fluorine substituents on a phenolic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, enzyme inhibition, and potential therapeutic applications.
- Molecular Weight : Approximately 190.37 g/mol
- Purity : Typically exceeds 97% in commercial preparations
- Appearance : Solid form, often requiring storage at controlled temperatures (2-8°C) for stability.
Boronic acids are known for their ability to interact with various biological systems. The hydroxyl group in this compound enhances its interaction with biological targets through hydrogen bonding, making it a candidate for enzyme inhibition. Research indicates that this compound may inhibit proteasomes, which are critical for regulating cellular processes such as apoptosis and cell cycle progression. This inhibition suggests a potential role in anti-cancer therapies.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition :
- It has shown potential as an inhibitor of serine proteases and other enzymes that utilize diols for binding. The presence of both chlorine and fluorine atoms enhances its bioavailability and potency against targeted biological pathways.
- Medicinal Chemistry Applications :
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting unique reactivity and biological activity profiles:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-2-hydroxyphenylboronic acid | Contains chlorine and hydroxyl group | Lacks fluorine substituent |
| 4-Fluoro-3-hydroxyphenylboronic acid | Contains fluorine and hydroxyl group | Lacks chlorine substituent |
| 4-Chloro-3-methylphenylboronic acid | Contains methyl instead of hydroxyl | Different substitution pattern |
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for exploration include:
- In Vivo Studies : To assess the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To better understand the specific pathways affected by enzyme inhibition.
- Development of Derivatives : To enhance potency and selectivity against specific biological targets.
Q & A
Basic Questions
Q. What are the recommended handling and storage protocols for 4-chloro-2-fluoro-3-hydroxyphenylboronic acid to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves (inspected for integrity) and full-body chemical-resistant suits to prevent skin contact. Follow OSHA-compliant glove removal techniques to avoid contamination .
- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis and oxidation. Cold storage is critical for boronic acid stability, as elevated temperatures accelerate decomposition .
- Safety : Work in a fume hood with respiratory protection if airborne particulates are generated.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Start with halogenation of a fluorophenol precursor (e.g., 2-fluoro-3-hydroxyphenol) using chlorinating agents like POCl₃ or SOCl₂.
- Step 2 : Introduce the boronic acid group via Miyaura borylation. For example, use Pd(dppf)Cl₂ as a catalyst with bis(pinacolato)diboron (B₂Pin₂) in THF at 80°C .
- Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol/water mixtures to ≥95% purity .
Intermediate Questions
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., chloro at C4, fluoro at C2). ¹⁹F NMR quantifies fluorine integration .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared against standards .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~204.5 g/mol) .
Q. How can researchers analyze impurities or byproducts formed during synthesis?
- Methodological Answer :
- TLC Monitoring : Use silica plates with fluorescent indicator (Rf ≈ 0.4 in 1:3 ethyl acetate/hexane) to track reaction progress.
- LC-MS : Identify impurities via fragmentation patterns. Common byproducts include deboronated intermediates or dihydroxyborane adducts .
- Elemental Analysis : Confirm stoichiometry (C:H:B:Cl:F:O ratios) to detect residual solvents or incomplete functionalization.
Advanced Questions
Q. What computational methods are used to model the electronic and structural properties of this boronic acid?
- Methodological Answer :
- DFT Studies : Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate bond angles, dihedral rotations, and electron density. The hydroxyl group at C3 and chloro at C4 induce steric strain, affecting planarity .
- HOMO-LUMO Analysis : Predict reactivity in Suzuki-Miyaura couplings. The electron-withdrawing -Cl and -F groups lower LUMO energy, enhancing electrophilicity at the boron center .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explore potential medicinal applications.
Q. How do substituent positions (Cl, F, -OH) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The C3 hydroxyl group hinders transmetallation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
- Electronic Effects : Chloro (C4) and fluoro (C2) groups decrease electron density at boron, accelerating oxidative addition but potentially requiring higher Pd catalyst loadings (5–10 mol%) .
- Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity. Polar aprotic solvents enhance boronic acid activation via hydrogen bonding .
Q. What tautomeric equilibria might exist for this compound in aqueous solutions?
- Methodological Answer :
- Keto-Enol Tautomerism : The hydroxyl group at C3 can tautomerize, forming a boroxine ring under dehydrating conditions. Monitor via ¹¹B NMR (δ ~30 ppm for trigonal planar boron) .
- pH-Dependent Behavior : At neutral pH, the boronic acid exists as a tetrahedral boronate anion, enhancing solubility. Adjusting pH to <6 stabilizes the trigonal form, critical for coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
